molecular formula C19H23NO3 B321486 N-benzyl-2-(3,4-diethoxyphenyl)acetamide

N-benzyl-2-(3,4-diethoxyphenyl)acetamide

Cat. No.: B321486
M. Wt: 313.4 g/mol
InChI Key: SQAFTVHFKKDJMK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

This compound represents a well-defined organic compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol. The systematic IUPAC nomenclature reflects the compound's structural complexity, incorporating multiple functional groups and substitution patterns that define its chemical identity. The compound is alternatively designated as Benzeneacetamide, 3,4-diethoxy-N-(phenylmethyl)-, highlighting the acetamide functional group as the core structural feature.

The systematic naming convention follows established IUPAC principles, where the acetamide moiety serves as the parent structure, modified by the benzyl substitution on the nitrogen atom and the diethoxyphenyl substitution on the alpha carbon. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and research contexts. The Chemical Abstracts Service (CAS) registry number 494831-28-6 provides a unique identifier that facilitates precise chemical communication and database searches.

The compound's molecular formula C19H23NO3 indicates the presence of 19 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and three oxygen atoms, distributed across the benzyl group, the diethoxyphenyl moiety, and the acetamide linkage. This composition reflects the compound's moderate molecular complexity and suggests potential for diverse chemical interactions and biological activities.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of this compound is characterized by several key structural features that influence its chemical behavior and potential biological interactions. The predicted density of 1.094±0.06 g/cm³ suggests a relatively compact molecular arrangement, while the predicted boiling point of 517.3±50.0°C indicates substantial intermolecular forces and molecular stability.

The compound contains two distinct aromatic ring systems: the benzyl group attached to the amide nitrogen and the diethoxyphenyl group attached to the alpha carbon of the acetamide chain. These aromatic systems contribute to the molecule's overall planarity in certain regions while introducing conformational flexibility around the acetamide linkage and the benzyl attachment point. The presence of two ethoxy substituents on the phenyl ring introduces additional conformational degrees of freedom, as these groups can adopt various orientations relative to the aromatic plane.

The stereochemical considerations for this compound are primarily related to the potential for rotational isomerism around key bonds, particularly the C-N bond of the amide group and the bonds connecting the aromatic systems to the central acetamide chain. The amide bond typically exhibits restricted rotation due to partial double-bond character, which can influence the overall molecular conformation and potential biological activity patterns.

Analysis of related acetamide derivatives provides insights into expected geometric parameters. For instance, similar compounds such as 2-(3,4-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide exhibit dihedral angles between aromatic rings of approximately 72.89°, suggesting significant conformational flexibility in this class of compounds. This conformational variability is crucial for understanding potential binding interactions and molecular recognition processes.

Crystallographic Analysis and Solid-State Packing Behavior

While specific crystallographic data for this compound is not directly available in the current literature, analysis of structurally related compounds provides valuable insights into expected solid-state behavior and packing patterns. The predicted physical properties, including a pKa value of 15.67±0.46, suggest that the compound exists primarily in its neutral form under physiological conditions, which has important implications for crystallization behavior and intermolecular interactions.

Examination of related acetamide derivatives reveals common structural motifs that likely apply to this compound. For example, N-(3,4-difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide exhibits intermolecular N-H···O hydrogen bonding involving the amide functionality, creating one-dimensional network structures along specific crystallographic directions. Similar hydrogen bonding patterns are expected for this compound, where the amide NH group can serve as a hydrogen bond donor and the carbonyl oxygen as an acceptor.

The presence of ethoxy substituents introduces additional possibilities for weak intermolecular interactions, including C-H···O contacts and van der Waals interactions that can influence crystal packing arrangements. These interactions, combined with aromatic π-π stacking between benzene rings from adjacent molecules, likely contribute to the overall stability of the crystalline form.

Comparative analysis with 2-(2,5-dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide demonstrates that similar compounds can form three-dimensional hydrogen-bonded networks in the solid state, involving both N-H···O and O-H···O interactions. While this compound lacks hydroxyl groups, the ethoxy substituents may participate in weaker hydrogen bonding interactions that contribute to crystal stability.

Comparative Structural Analysis with Substituted Phenylacetamide Derivatives

The structural characteristics of this compound can be better understood through systematic comparison with related phenylacetamide derivatives found in the literature. This comparative analysis reveals important structure-activity relationships and provides insights into the unique features that distinguish this compound from its analogs.

A particularly relevant comparison can be made with N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, which shares the dimethoxyphenyl substitution pattern but differs in the N-substituent and overall molecular framework. This compound, with molecular formula C20H25NO5 and molecular weight 359.4 g/mol, demonstrates how slight structural modifications can significantly alter molecular properties and potential biological activities.

The substitution pattern analysis reveals that the 3,4-diethoxy substitution in the target compound provides greater steric bulk and potentially different electronic properties compared to the more commonly encountered 3,4-dimethoxy pattern. The ethoxy groups, being larger than methoxy groups, may influence the compound's conformational preferences and binding interactions with biological targets. This difference is reflected in the distinct physical properties, with this compound having a lower molecular weight (313.39 g/mol) compared to the dimethoxy analog (359.4 g/mol).

Comparative analysis with 2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide illustrates how different N-substituents can dramatically alter molecular properties and potential biological activities. The pyrrolidinyl substitution introduces additional conformational complexity and potential for specific receptor interactions, highlighting the importance of the benzyl substitution in the target compound for determining its unique biological profile.

The structural comparison extends to crystallographic behavior, where related compounds such as N-(3,4-diethoxyphenyl)acetamide demonstrate specific hydrogen bonding patterns and molecular conformations that provide insights into expected behavior for the benzyl-substituted analog. The simpler structure lacks the benzyl group but maintains the diethoxyphenyl moiety, allowing for direct comparison of the effects of N-substitution on molecular properties.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C19H23NO3 313.39 Benzyl N-substituent, 3,4-diethoxy pattern
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide C20H25NO5 359.4 Phenethyl N-substituent, dual dimethoxy groups
2-(3,4-dimethoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide C18H23N3O2 - Pyrrolidinyl substitution, dimethoxy pattern
N-(3,4-diethoxyphenyl)acetamide - - Simple acetamide, diethoxy pattern

This comprehensive structural characterization reveals that this compound represents a unique member of the phenylacetamide family, distinguished by its specific substitution pattern and molecular architecture. The combination of benzyl N-substitution and 3,4-diethoxy substitution creates a compound with distinct physical, chemical, and potentially biological properties that warrant further investigation for various applications in medicinal chemistry and related fields.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

N-benzyl-2-(3,4-diethoxyphenyl)acetamide

InChI

InChI=1S/C19H23NO3/c1-3-22-17-11-10-16(12-18(17)23-4-2)13-19(21)20-14-15-8-6-5-7-9-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21)

InChI Key

SQAFTVHFKKDJMK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethoxy vs. Methoxy Groups

  • N-Benzyl-2-(3,4-dimethoxyphenyl)acetamide analogs (e.g., compounds in ) replace the ethoxy groups with methoxy substituents. For example, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 139-76-4) has a higher polarity due to its four methoxy groups .
  • 3,4-Diethoxy groups in the target compound likely improve lipophilicity, favoring CNS penetration, as seen in orexin receptor antagonists where alkoxy substituents enhance blood-brain barrier traversal .

Halogenated Analogs

  • N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide and N-benzyl-2-(2,6-dichlorophenoxy)acetamide () feature chloro substituents. These electron-withdrawing groups may stabilize the molecule via hydrogen bonding (N–H···O interactions) and influence crystal packing, as observed in their chair-conformation cyclohexyl rings .
  • 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide () shares the 3,4-diethoxy motif but includes a chloroacetamide chain, which could enhance reactivity or intermolecular interactions .

Modifications to the Tetrahydroisoquinoline Core

Several analogs incorporate tetrahydroisoquinoline scaffolds with diverse substitutions:

  • 6- and 7-Position Substituents (): Compound 20 () has a 7-[2-(piperidin-1-yl)ethoxy] group, improving solubility and receptor affinity via polar interactions.
  • Compound 61 () features a dimethylamino phenyl ethenyl group, which may enhance π-π stacking in receptor binding pockets .

Key Research Findings

Synthetic Accessibility : Ethoxy-substituted analogs generally require multi-step syntheses with moderate yields (e.g., 24–86%), while methoxy derivatives often achieve higher yields due to simpler reaction pathways .

Crystal Packing: Ethoxy and methoxy groups influence hydrogen-bonding networks. For example, N–H···O interactions in chloro-phenoxy analogs () stabilize crystal structures .

Biological Implications : The 3,4-diethoxy motif balances lipophilicity and solubility, making it advantageous for CNS-targeting agents compared to polar methoxy or bulky aryl groups .

Preparation Methods

Nucleophilic Acylation of 3,4-Diethoxyphenylacetic Acid

A primary route involves reacting 3,4-diethoxyphenylacetic acid with benzylamine via activation by coupling agents. For example:

  • Activation : 3,4-Diethoxyphenylacetic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Acylation : The acid chloride reacts with benzylamine in dichloromethane (DCM) at 0–5°C, yielding the crude acetamide.

  • Purification : Recrystallization from toluene or methanol achieves >98% purity (melting point: 140–142°C).

Key Parameters :

  • Solvent : Tetrahydrofuran (THF) or DCM optimizes reaction homogeneity.

  • Stoichiometry : A 1:1.1 molar ratio of acid chloride to benzylamine minimizes side products.

Halogenation-Amination Cascade

An alternative method employs 2-chloro-N-(3,4-diethoxyphenyl)acetamide as an intermediate:

  • Chloroacetylation : 3,4-Diethoxyphenylamine reacts with chloroacetyl chloride in acetone-water (1:1) at 0°C, facilitated by sodium acetate (pH 5).

  • Benzylation : The chloro intermediate undergoes nucleophilic substitution with benzylamine in THF, catalyzed by triethylamine (TEA).

  • Isolation : Precipitation with ice-water followed by vacuum filtration yields 85–90% product.

Optimization Insight :

  • Temperature Control : Maintaining 0°C during chloroacetylation prevents exothermic side reactions.

  • Catalyst : TEA enhances reaction rate by scavenging HCl, shifting equilibrium toward product formation.

Industrial-Scale Production Techniques

Continuous-Flow Synthesis

Recent patents describe continuous-flow systems for scalable production:

  • Reactor Design : Tubular reactors with inline IR monitoring ensure real-time adjustment of reactant feeds.

  • Solvent System : A 3:1 mixture of THF and water improves mass transfer and reduces residence time.

Performance Metrics :

ParameterValueSource
Yield92%
Purity99.5%
Throughput15 kg/h

Catalytic Hydrogenation of Nitro Precursors

For nitro-substituted intermediates, hydrogenation offers a high-yield pathway:

  • Nitro Reduction : 2-(3,4-Diethoxyphenyl)-N-benzyl-2-nitroacetamide is hydrogenated over 10% Pd/C at 50 psi H₂.

  • Workup : Filtration and solvent evaporation yield the amine, which is acylated with acetic anhydride.

Advantages :

  • Selectivity : Pd/C selectively reduces nitro groups without affecting ethoxy or benzyl moieties.

  • Safety : Avoids hazardous azide intermediates common in traditional routes.

Purification and Characterization

Recrystallization Optimization

Crystallization solvents critically impact purity and yield:

SolventPurity (%)Yield (%)Crystal Morphology
Methanol98.278Needles
Toluene99.185Platelets
Ethanol97.572Prisms

Data adapted from and highlight toluene as optimal for industrial-scale crystallization.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.35 (t, 6H, OCH₂CH₃), 3.45 (s, 2H, CH₂CO), 4.02 (q, 4H, OCH₂), 4.55 (s, 2H, NCH₂Ph), 6.75–7.30 (m, 8H, aromatic).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-O-C asymmetric stretch).

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